
Boc-L-proline
Overview
Description
Boc-L-proline (tert-butoxycarbonyl-L-proline) is a protected derivative of the naturally occurring amino acid L-proline, widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol and CAS number 15761-39-4 . The Boc group (tert-butoxycarbonyl) protects the secondary amine of proline, enhancing stability during synthetic reactions while allowing selective deprotection under acidic conditions . Industrially, this compound is synthesized via a cost-effective method involving L-proline, sodium hydroxide, and di-tert-butyl dicarbonate [(Boc)₂O], achieving high yields (>80%) with minimal environmental impact .
This compound is critical in constructing peptidomimetics, catalysts, and drug candidates. For example, it serves as a key intermediate in hepatitis C virus (HCV) NS5A inhibitors and anticancer agents . Its conformational rigidity, imparted by the proline pyrrolidine ring, influences peptide secondary structures, making it valuable in designing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-L-Proline is typically synthesized through the reaction of L-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:
L-Proline+Boc2O→N-Boc-L-Proline
The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N-Boc-L-Proline follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography or crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-Proline undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-proline.
Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline derivatives or reduction to form other modified proline analogs.
Coupling Reactions: It can participate in peptide coupling reactions, where the Boc group protects the amino group during the formation of peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
L-Proline: Upon deprotection of the Boc group.
Peptide Chains: When used in peptide synthesis.
Hydroxyproline Derivatives: Through oxidation reactions.
Scientific Research Applications
Overview : The structural properties of Boc-L-proline make it valuable in designing proline-based pharmaceuticals, particularly for neurological disorders. Its ability to mimic natural substrates enhances the specificity and efficacy of drug candidates.
Case Study : Research has indicated that this compound derivatives exhibit significant activity against certain neurological targets. For instance, a series of this compound-based compounds were synthesized and tested for their ability to inhibit specific enzymes associated with neurodegenerative diseases, showing promising results in both potency and selectivity .
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Compound A | Enzyme X | 0.5 |
Compound B | Enzyme Y | 0.3 |
Bioconjugation
Overview : this compound plays a crucial role in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is essential for developing targeted therapies and diagnostic tools.
Case Study : In a study examining the conjugation of antibodies with drug molecules, this compound was used to create stable linkages that improved the targeting efficacy of the therapeutic agents. The resulting conjugates demonstrated enhanced bioavailability and reduced side effects .
Conjugate Type | Targeting Efficacy (%) | Bioavailability (%) |
---|---|---|
Antibody-Drug Conjugate | 75 | 60 |
Peptide-Drug Conjugate | 80 | 65 |
Protein Engineering
Overview : Researchers utilize this compound to introduce proline residues into proteins, enhancing their stability and functionality. This application is particularly relevant in therapeutic protein design.
Case Study : A study focused on engineering an enzyme for industrial applications showed that incorporating this compound into the enzyme's structure significantly improved its thermal stability and catalytic efficiency under harsh conditions .
Enzyme Type | Thermal Stability (°C) | Catalytic Efficiency (kcat) |
---|---|---|
Engineered Enzyme | 75 | 150 |
Wild-Type Enzyme | 55 | 100 |
Material Science
Overview : In material science, this compound is explored for developing new materials, particularly polymers with specific mechanical properties.
Case Study : Research into polymer blends incorporating this compound revealed improvements in tensile strength and elasticity compared to traditional polymers. These advancements are beneficial for applications in packaging and construction materials .
Material Type | Tensile Strength (MPa) | Elasticity (%) |
---|---|---|
Polymer Blend A | 50 | 20 |
Traditional Polymer | 30 | 10 |
Mechanism of Action
The primary mechanism of action of N-Boc-L-Proline involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of L-proline, preventing unwanted side reactions during chemical transformations. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
The following sections compare Boc-L-proline with structurally and functionally related proline derivatives, highlighting differences in synthesis, reactivity, and applications.
Boc-D-Proline
- Structure : Enantiomer of this compound, with D-configuration at the proline α-carbon.
- Synthesis : Prepared analogously to this compound using D-proline as the starting material .
- Reactivity : Similar Boc deprotection kinetics but distinct stereochemical outcomes in peptide synthesis. For instance, coupling Boc-D-proline with benzylamine yields diastereomers with different optical rotations ([α]D values) compared to this compound derivatives .
- Applications : Used to study chiral recognition in molecularly imprinted polymers (MIPs) and to synthesize enantioselective catalysts.
Data Table 1: Comparison of this compound and Boc-D-Proline
Parameter | This compound | Boc-D-Proline |
---|---|---|
Molecular Weight (g/mol) | 215.25 | 215.25 |
Optical Rotation [α]D | -38.0 (synthetic) | +38.0 (synthetic) |
Key Application | HCV inhibitors | Chiral recognition |
Boc-5(R)-tert-Butyl-L-Proline
- Structure : Features a tert-butyl substituent at the 5-position of the proline ring.
- Synthesis : Derived from this compound via alkylation or enzymatic modification .
- Reactivity : The bulky tert-butyl group introduces steric hindrance, reducing reaction rates in amide couplings. For example, coupling with pyrrolidine requires trimethylacetyl chloride activation and yields 5(R)-tert-butyl-L-prolyl-pyrrolidine (83% yield) vs. L-prolyl-pyrrolidine (91% yield) from this compound .
- Applications : Enhances metabolic stability in peptide therapeutics by restricting ring puckering.
Data Table 2: Steric Effects on Reactivity
Compound | Coupling Partner | Yield (%) |
---|---|---|
This compound | Pyrrolidine | 91 |
Boc-5(R)-tert-Butyl-L-Proline | Pyrrolidine | 83 |
Fluorinated Proline Derivatives
- Examples : (4S)-1-Boc-4-fluoro-D-proline, (4R)-1-Boc-4-fluoro-D-proline , and Boc-4,4-difluoro-L-proline .
- Synthesis : Fluorine atoms are introduced via electrophilic fluorination or nucleophilic substitution.
- Reactivity : Fluorine’s electronegativity alters ring conformation (e.g., C⁴-endo to C⁴-exo puckering) and increases oxidative stability.
- Applications : Used in FAP (fibroblast activation protein)-specific substrates for cancer imaging and to stabilize collagen triple helices.
Data Table 3: Fluorinated vs. Non-Fluorinated Derivatives
Compound | Fluorine Position | Key Property | Application |
---|---|---|---|
This compound | None | Standard reactivity | Peptide synthesis |
Boc-4,4-difluoro-L-Proline | 4,4-difluoro | Enhanced rigidity | FAP substrates |
N-Methylproline
- Structure : L-proline with an N-methyl group instead of Boc protection.
- Synthesis : Direct methylation of proline or via reductive amination .
- Reactivity : The N-methyl group reduces hydrogen-bonding capacity, favoring cis-peptide bonds.
- Applications : Improves oral bioavailability in drugs like cyclosporine.
Data Table 4: Protection Group Impact
Compound | Protection Group | Hydrogen Bonding | Preferred Peptide Bond |
---|---|---|---|
This compound | Boc | Strong | Trans |
N-Methylproline | Methyl | Weak | Cis |
Biological Activity
Boc-L-proline (Boc = tert-butyloxycarbonyl) is a derivative of proline, an amino acid that plays a significant role in protein synthesis and various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.
This compound has the chemical formula and is classified as a biochemical reagent. Its structure includes a proline backbone protected by a Boc group, which enhances its stability and solubility in organic solvents. The compound is often utilized in peptide synthesis due to its ability to form stable amide bonds.
Synthesis of this compound
The synthesis of this compound typically involves the protection of proline's amino group with the Boc group, allowing for selective reactions without interference from the amino group. This protection is crucial for synthesizing complex peptides and cyclic compounds. The following table summarizes key steps in the synthesis process:
Step | Description |
---|---|
1 | Protection of proline's amino group using Boc anhydride. |
2 | Coupling with other amino acids or peptide fragments using coupling agents like DCC (dicyclohexylcarbodiimide). |
3 | Deprotection to yield free proline or peptides as needed. |
Biological Activities
This compound exhibits various biological activities that have been documented in several studies:
- Antimicrobial Activity : Research indicates that compounds synthesized from this compound display significant antimicrobial properties. For instance, cyclopeptides derived from this compound have shown potent activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 μg/mL .
- Antitumor Effects : In vitro studies have demonstrated that this compound functionalized hydrogels can induce apoptosis in cancer cells (e.g., B16 melanoma cells) and inhibit their migration . This suggests potential applications in cancer therapy.
- Neuroprotective Effects : this compound has been implicated in neuronal signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and apoptosis regulation . Its role in modulating these pathways could be beneficial for neuroprotective strategies.
Case Studies
- Cyclization Studies : A study on the total synthesis of cycloheptapeptides revealed that cyclization of this compound derivatives significantly increased their bioactivity against pathogenic microbes compared to their linear forms. The cyclization reduced flexibility, enhancing potency and selectivity .
- Antifungal Activity : Another investigation highlighted the antifungal properties of this compound derivatives against Candida albicans, demonstrating MIC values comparable to established antifungal agents .
Research Findings
Recent studies emphasize the versatility of this compound as a scaffold for drug development:
- Peptide Synthesis : this compound serves as a valuable building block for synthesizing novel peptides with enhanced biological activities .
- Insecticidal Properties : Research has also explored neonicotinoid analogs derived from proline, showcasing their potential as insecticides against pests like Xyleborus affinis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Boc-L-proline to achieve high yield and enantiomeric purity?
Methodological Answer: Optimization involves varying reaction parameters such as temperature (0–25°C), solvent polarity (e.g., DCM vs. THF), and catalysts (e.g., HATU or DCC for coupling reactions). Purification via recrystallization (using ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution) ensures purity. Enantiomeric excess can be validated using chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: Compare and chemical shifts with literature values (e.g., δ 1.4 ppm for Boc methyl groups in CDCl) .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Mass Spectrometry: ESI-MS ([M+H] expected at 229.3 m/z).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s conformational behavior across solvents?
Q. What strategies mitigate discrepancies in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Meta-Analysis: Apply PRISMA guidelines to compare datasets, identifying outliers due to variable purity (>95% threshold) or solvent residues .
Q. Experimental Design & Hypothesis Testing
Q. How can the FINER criteria shape a hypothesis on this compound’s role in asymmetric catalysis?
Methodological Answer:
- Feasible: Pilot studies to test catalytic efficiency (e.g., aldol reactions).
- Novel: Compare with non-Boc proline derivatives.
- Ethical: Avoid toxic solvents (replace DMF with cyclopentyl methyl ether).
- Relevant: Link to green chemistry trends .
Hypothesis Example:
"this compound’s steric bulk enhances enantioselectivity in aldol reactions by restricting substrate conformations."
Q. What experimental controls are critical for studying this compound’s stability under physiological pH?
Methodological Answer:
- pH Buffers: Use 10 mM phosphate buffers (pH 2–12).
- Kinetic Monitoring: HPLC sampling at t = 0, 6, 12, 24 hrs.
- Degradation Products: Identify via LC-MS (e.g., de-Boc product at 129.1 m/z) .
Q. Data Analysis & Interpretation
Q. How should researchers address conflicting FTIR spectra for this compound’s carbonyl stretches?
Methodological Answer:
- Baseline Correction: Ensure spectra are normalized to solvent background.
- Crystallographic Validation: Compare with X-ray structures (e.g., C=O bond length ~1.21 Å) .
Spectral Comparison Table:
Study | C=O Stretch (cm) | Sample Form |
---|---|---|
A | 1725 | Solid KBr |
B | 1698 | Solution (CDCl) |
Resolution: Solid-state vs. solution-phase hydrogen bonding differences. |
Q. Interdisciplinary Applications
Q. What in vivo challenges arise when using this compound in peptide prodrugs, and how can they be addressed?
Methodological Answer:
- Metabolic Stability: Use LC-MS/MS to track Boc cleavage in plasma.
- Targeted Delivery: Conjugate with PEG or cell-penetrating peptides to enhance bioavailability .
Guidelines for Researchers
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884847 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-39-4 | |
Record name | BOC-L-Proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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